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Abstract
Alirocumab (Praluent®) is a fully human monoclonal antibody that inhibits proprotein

convertase subtilisin/kexin type 9 (PCSK9), a key regulator of low-density lipoprotein

cholesterol (LDL-C) metabolism. Its development represents a significant advancement in the

management of hypercholesterolemia, particularly for patients with familial

hypercholesterolemia or those with clinical atherosclerotic cardiovascular disease who require

additional LDL-C lowering despite maximally tolerated statin therapy. This guide provides a

comprehensive overview of the discovery and development timeline of Alirocumab, detailing

its mechanism of action, preclinical and clinical development, and regulatory approvals.

Quantitative data from pivotal clinical trials are summarized in structured tables, and key

experimental protocols are described. Signaling pathways and experimental workflows are

visualized using the DOT language to provide a clear and concise understanding of the

scientific journey of this therapeutic agent.

Discovery and Preclinical Development
The journey to Alirocumab began with the identification of PCSK9 as a crucial player in

cholesterol homeostasis.
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Year Milestone Description

2003 Discovery of PCSK9's Role

The link between PCSK9 and

cholesterol metabolism was

established with the discovery

that gain-of-function mutations

in the PCSK9 gene cause

autosomal dominant

hypercholesterolemia.[1]

Post-2003 Target Validation

Subsequent research

elucidated that PCSK9 binds

to the low-density lipoprotein

receptor (LDLR) on

hepatocytes, leading to its

degradation and consequently,

higher levels of circulating

LDL-C. This identified PCSK9

as a prime therapeutic target

for lowering LDL-C.

2007
Sanofi and Regeneron

Collaboration

Sanofi and Regeneron

Pharmaceuticals entered into a

collaboration to discover,

develop, and commercialize

fully human monoclonal

antibodies.[2]

Undisclosed Discovery of Alirocumab

Alirocumab (formerly

SAR236553/REGN727) was

discovered by Regeneron

using its proprietary

VelocImmune® technology.

This technology utilizes mice

with genetically humanized

immune systems to produce

optimized, fully human

monoclonal antibodies.[1][3]
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Pre-2012 Preclinical Studies

Preclinical studies in animal

models demonstrated that

inhibition of PCSK9 with

Alirocumab led to increased

hepatic LDLR levels and a

significant reduction in plasma

cholesterol.[2]

Mechanism of Action
Alirocumab is a human monoclonal antibody of the IgG1 isotype that specifically binds to free

plasma PCSK9.[1]

Signaling Pathway of PCSK9 and Alirocumab's
Intervention
The diagram below illustrates the molecular mechanism of PCSK9 in regulating LDLR and how

Alirocumab intervenes in this pathway.
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Figure 1: Mechanism of Action of Alirocumab.

In normal physiology, circulating PCSK9 binds to the LDLR on the surface of hepatocytes. This

complex is then internalized, and the LDLR is targeted for lysosomal degradation. This process

reduces the number of available LDLRs to clear LDL-C from the circulation, leading to higher

plasma LDL-C levels.[4][5][6] Alirocumab binds with high affinity and specificity to PCSK9,

preventing its interaction with the LDLR.[4] This action allows the LDLR to recycle back to the

hepatocyte surface, leading to increased clearance of LDL-C from the bloodstream and

consequently, lower LDL-C levels.[4]

Clinical Development
The clinical development of Alirocumab was conducted through the extensive ODYSSEY

program, which included multiple Phase I, II, and III trials.

Phase I and II Clinical Trials
Early-phase trials established the safety, tolerability, pharmacokinetics, and dose-response of

Alirocumab.

Table 1: Summary of Key Phase I and II Clinical Trial Results
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Trial Population Treatment Key Findings

Phase I

(NCT01785329)
Healthy Subjects

Single subcutaneous

injection of Alirocumab

75 mg

Similar

pharmacokinetic and

pharmacodynamic

profiles when injected

into the abdomen,

upper arm, or thigh.

LDL-C levels reached

their lowest point on

day 15 post-injection

with mean reductions

of 39.5% to 48.4%.[7]

Phase I (in Chinese

subjects,

NCT02979015)

Healthy Chinese

Subjects

Single ascending

doses of Alirocumab

(75, 150, or 300 mg)

Alirocumab was safe

and well-tolerated.

Maximum mean LDL-

C reductions from

baseline were

observed on days 8,

15, and 22, with

reductions of 55.3%,

63.7%, and 73.7% for

the 75, 150, and 300

mg doses,

respectively.[8][9]

Phase II (Japanese

Patients)

Japanese patients

with LDL-C

≥100mg/dL on statin

therapy

Alirocumab (50, 75, or

150 mg) every two

weeks

At week 12, mean

LDL-C reduction from

baseline was 55% (50

mg), 62% (75 mg),

and 72% (150 mg),

compared to 3% with

placebo.[10]

Phase II (ODYSSEY

CHOICE II,

NCT02026464)

Patients with

hypercholesterolemia

not on statin therapy

Alirocumab 150 mg

every 4 weeks

In patients not on

statins, Alirocumab

150 mg every 4 weeks

led to a 47.4%
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reduction in LDL-C

levels from baseline.

[11]

Experimental Protocol: Representative Phase I Study (NCT01785329)

Study Design: Randomized, open-label, single-dose, parallel-group study.

Participants: 60 healthy male and female subjects, aged 20-45 years.

Intervention: A single 75 mg subcutaneous injection of Alirocumab administered via a 1-mL

prefilled pen to one of three sites: abdomen, upper arm, or thigh.

Primary Outcome Measures:

Pharmacokinetic parameters of Alirocumab (Cmax, AUC).

Safety and tolerability.

Secondary Outcome Measures:

Levels of free PCSK9.

Percentage change from baseline in LDL-C.

Follow-up: 85 days post-administration.
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Figure 2: Workflow of a Representative Phase I Clinical Trial.

Phase III Clinical Trials: The ODYSSEY Program
The Phase III ODYSSEY program comprised 16 global trials that evaluated the efficacy and

safety of Alirocumab in over 23,500 patients.[12]

Table 2: Summary of Key ODYSSEY Phase III Clinical Trial Results
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Trial Population Comparator
Primary
Endpoint

LDL-C
Reduction vs.
Comparator

ODYSSEY

LONG TERM

(NCT01507831)

Patients with

HeFH or high CV

risk on maximally

tolerated statins

Placebo

Percent change

in LDL-C from

baseline to week

24

-61.9%

ODYSSEY

COMBO I

(NCT01644175)

Patients with

hypercholesterol

emia on

maximally

tolerated statins

Placebo

Percent change

in LDL-C from

baseline to week

24

-48.2%

ODYSSEY FH I

& II

(NCT01623115,

NCT01709500)

Patients with

Heterozygous

Familial

Hypercholesterol

emia (HeFH)

Placebo

Percent change

in LDL-C from

baseline to week

24

-48.8% and

-48.8%

ODYSSEY HIGH

FH

(NCT01617655)

Patients with

HeFH and LDL-C

≥160 mg/dL

Placebo

Percent change

in LDL-C from

baseline to week

24

-39.1%

ODYSSEY

OUTCOMES

(NCT01663402)

18,924 patients

with recent Acute

Coronary

Syndrome (ACS)

Placebo

Time to first

occurrence of

major adverse

cardiovascular

events (MACE)

Significant

reduction in

MACE (HR

0.85).[13][14]

Experimental Protocol: ODYSSEY OUTCOMES Trial (NCT01663402)

Study Design: Randomized, double-blind, placebo-controlled, multicenter, international trial.

Participants: 18,924 patients who had been hospitalized for an acute coronary syndrome

(myocardial infarction or unstable angina) 1 to 12 months before randomization and had an
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LDL-C level of at least 70 mg/dL, a non-HDL-C level of at least 100 mg/dL, or an

apolipoprotein B level of at least 80 mg/dL, despite intensive statin therapy.[13]

Intervention: Patients were randomized 1:1 to receive either Alirocumab (75 mg or 150 mg)

or a matching placebo via subcutaneous injection every 2 weeks. The dose of Alirocumab
was adjusted to target an LDL-C level of 25 to 50 mg/dL.[13]

Primary Endpoint: A composite of death from coronary heart disease, nonfatal myocardial

infarction, fatal or nonfatal ischemic stroke, or unstable angina requiring hospitalization.[13]

Median Follow-up: 2.8 years.[13]

Patients with Recent ACS
and Elevated LDL-C on Statins

Randomization (1:1)

Alirocumab SC Q2W
(75 mg or 150 mg) Placebo SC Q2W

Median Follow-up of 2.8 Years

Analysis of Time to First MACE Ongoing Safety Monitoring

Click to download full resolution via product page

Figure 3: Workflow of the ODYSSEY OUTCOMES Clinical Trial.

Regulatory Approvals and Post-Marketing
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Following the successful completion of the extensive clinical trial program, Alirocumab
received regulatory approvals in major markets worldwide.

Timeline of Key Regulatory Milestones:
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Date Event Regulatory Body Indication

July 24, 2015 First Approval
U.S. Food and Drug

Administration (FDA)

As an adjunct to diet

and maximally

tolerated statin

therapy for the

treatment of adults

with heterozygous

familial

hypercholesterolemia

or clinical

atherosclerotic

cardiovascular

disease, who require

additional lowering of

LDL-C.[1]

September 23, 2015 European Approval
European Medicines

Agency (EMA)

For the treatment of

adult patients with

primary

hypercholesterolemia

(heterozygous familial

and non-familial) or

mixed dyslipidemia as

an adjunct to diet, and

for patients unable to

take statins.

April 28, 2019 Expanded Indication U.S. FDA

To reduce the risk of

myocardial infarction,

stroke, and unstable

angina requiring

hospitalization in

adults with

established

cardiovascular

disease.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://en.wikipedia.org/wiki/Alirocumab
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


April 1, 2020
Restructuring of

Collaboration
Sanofi and Regeneron

Sanofi gained sole

responsibility for

Praluent outside the

U.S., and Regeneron

gained sole

responsibility in the

U.S.[15]

March 11, 2024
Expanded Pediatric

Indication
U.S. FDA

As an adjunct to diet

and other LDL-C-

lowering therapies in

pediatric patients

aged 8 years and

older with HeFH to

reduce LDL-C.

Conclusion
The development of Alirocumab, from the fundamental discovery of PCSK9's role in

cholesterol metabolism to its successful clinical development and global regulatory approvals,

exemplifies a targeted and efficient approach to drug development. The robust data from the

ODYSSEY program have firmly established Alirocumab as a valuable therapeutic option for

high-risk patients with hypercholesterolemia who are unable to achieve their LDL-C goals with

conventional therapies. The ongoing research and post-marketing surveillance will continue to

refine its clinical application and long-term safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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